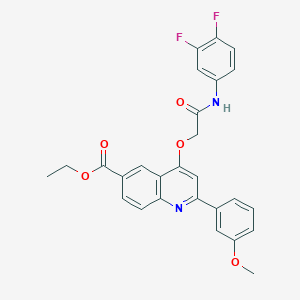

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H22F2N2O5 and its molecular weight is 492.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

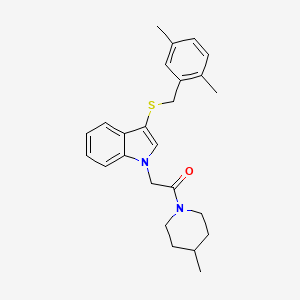

Synthesis and Pharmaceutical Applications

Quinoline derivatives are extensively studied for their pharmacological properties, with several methods developed for their synthesis and transformation. For instance, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate of prulifloxacin, highlights the compound's significance in drug development processes. This synthesis involves the treatment of 3,4-difluoroaniline with carbon disulfide, followed by reactions leading to high overall yield, illustrating the compound's potential in pharmaceutical applications (Cheng Chun, 2004).

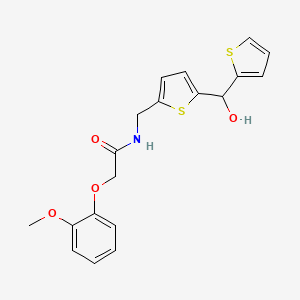

Antimicrobial and Antioxidant Properties

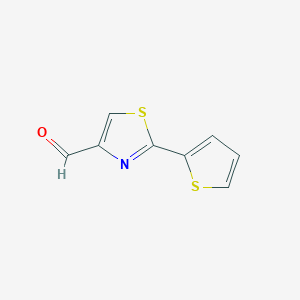

Research into quinoline derivatives also explores their antimicrobial and antioxidant properties. Synthesized compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been evaluated for in vitro antimicrobial and antioxidant activities. Some of these compounds have shown excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. This suggests that quinoline derivatives, by extension, could have significant applications in developing treatments or preventive measures against microbial infections and oxidative stress-related conditions (K. Raghavendra et al., 2016).

Material Science and Electronics

In material science and electronics, quinoline derivatives demonstrate valuable properties. The structural and optical properties of certain quinoline derivatives have been studied, revealing their potential in fabricating thin films for electronic applications. These compounds, when used as thin films, exhibit interesting optical properties, which could be leveraged in developing photovoltaic devices, optical sensors, or organic electronics. The detailed study of these properties enables a deeper understanding of how such compounds can be optimized for specific technological applications (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives have been investigated for their efficiency as corrosion inhibitors, an application critical in industrial settings. Quantum chemical calculations based on DFT methods for quinoxalines, which share a structural resemblance with quinolines, suggest a relationship between molecular structure and inhibition efficiency. This research indicates that quinoline derivatives could be formulated to protect metals from corrosion, especially in acidic media, showcasing the compound's versatility beyond biomedical applications (A. Zarrouk et al., 2014).

properties

IUPAC Name |

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F2N2O5/c1-3-35-27(33)17-7-10-23-20(12-17)25(14-24(31-23)16-5-4-6-19(11-16)34-2)36-15-26(32)30-18-8-9-21(28)22(29)13-18/h4-14H,3,15H2,1-2H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKAKFSCQLBUIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)

![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)

![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)

![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)